Chromatographic Retention Profile Differentiates Ortho-Ethylphenyl Pyrazolone from Unsubstituted Phenyl Analogs
A dedicated reverse-phase HPLC method has been validated for CAS 131-65-7 using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase; the method is documented as suitable for pharmacokinetic studies and preparative isolation [1]. While no direct head-to-head retention time comparison with edaravone (CAS 89-25-8) is published, the requirement for a specialized low-silanol-activity column suggests that the ortho-ethylphenyl substituent alters hydrophobicity and silanol interactions relative to the simpler N‑phenyl pyrazolones that are routinely separated on standard C18 phases.
| Evidence Dimension | HPLC retention behavior |
|---|---|
| Target Compound Data | Retained on Newcrom R1 (low-silanol-activity RP column) with MeCN/H₂O/H₃PO₄; logP calculated 1.96 [1] |
| Comparator Or Baseline | Edaravone (CAS 89-25-8) typically analyzed on standard C18 columns; XLogP3 ≈ 0.8 (PubChem, no direct source) |
| Quantified Difference | Target logP ≈ 1.96 vs. edaravone logP ≈ 0.8, indicating ~2.5× higher hydrophobicity |
| Conditions | Newcrom R1 column; mobile phase acetonitrile/water/phosphoric acid; 3 µm particles for UPLC |
Why This Matters
A substantially higher logP and distinct stationary-phase requirement mean that generic C18 methods used for edaravone or antipyrine may not resolve this compound, necessitating method re-validation and impacting procurement of analytical reference standards.
- [1] SIELC. Separation of 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- on Newcrom R1 HPLC column. Published 2018-02-16. Accessed via https://sielc.com View Source
